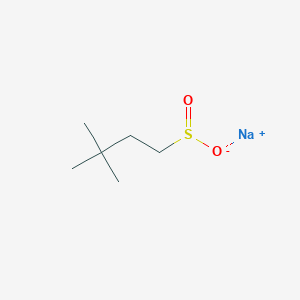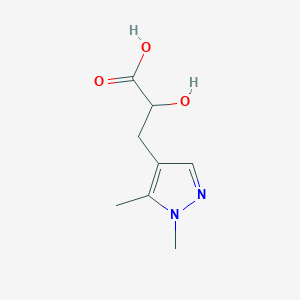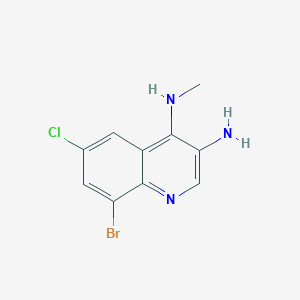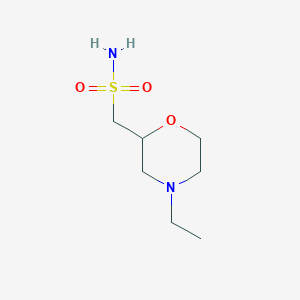
3-Bromo-4-(2-bromophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(2-bromophenyl)butan-2-one is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of butanone, featuring two bromine atoms attached to the phenyl and butanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-bromophenyl)butan-2-one can be achieved through several methods. One common approach involves the bromination of 4-phenylbutan-2-one. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-bromophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
3-Bromo-4-(2-bromophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of brominated drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-bromophenyl)butan-2-one involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and selectivity of the compound in various chemical processes. The pathways involved may include the formation of intermediates that undergo further transformations to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-butanone: A simpler brominated butanone derivative with similar reactivity.
4-(2-Bromophenyl)-2-butanone: Another brominated phenylbutanone with different substitution patterns.
2-Bromo-4-phenylbutan-2-one: A positional isomer with bromine at different positions.
Uniqueness
3-Bromo-4-(2-bromophenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of two bromine atoms enhances its potential for diverse transformations and applications in various fields.
Properties
Molecular Formula |
C10H10Br2O |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
3-bromo-4-(2-bromophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)10(12)6-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3 |
InChI Key |
BIRONUHIQFHSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(aminomethyl)cyclopropyl]methanesulfonamide](/img/structure/B15259773.png)


![[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15259804.png)
![Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B15259817.png)
![5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B15259825.png)



amine](/img/structure/B15259833.png)


![Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15259858.png)

